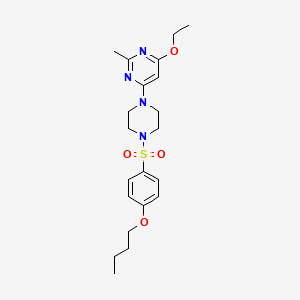

![molecular formula C22H24N4O8S B2406844 N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide CAS No. 874805-57-9](/img/structure/B2406844.png)

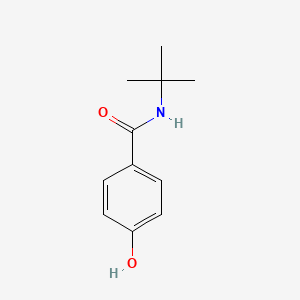

N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

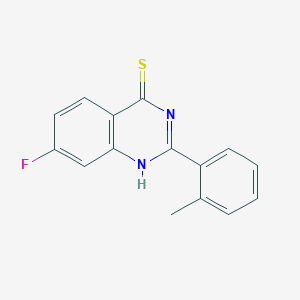

The compound “N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide” is a complex organic molecule. It contains a benzo[d][1,3]dioxole moiety, which is an organic compound with the formula C6H4O2CH2 . This compound is classified as a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group .

科学的研究の応用

Chemical Structure and Properties

- N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide is a compound featuring an oxazolidin ring. In compounds like this, the oxazolidin ring typically presents a planar structure, with peripheral residues lying to either side of the plane. These structures often feature N—H⋯O hydrogen bonds leading to the formation of supramolecular chains, which are reinforced by C—H⋯O contacts (Cunico et al., 2010).

Crystallography and Molecular Interactions

- Oxazolidin-2-ones are frequently used as protective groups for 1,2-amino alcohols and chiral derivatives. Their crystal structures exhibit various weak interactions, including C-H⋯O, C-H⋯Cl, C-H⋯π, and π-π stacking interactions. These structures can undergo mild-condition racemization, and in their extended structures, form dimers linked by pairs of N-H⋯O hydrogen bonds (Nogueira et al., 2015).

Applications in Medicinal Chemistry

- The oxazolidin-2-one scaffold has inspired the development of novel pharmacophores, such as Δ-5 desaturase (D5D) inhibitors. These compounds exhibit potent in vitro activity and high oral bioavailability in animal models, showing potential for therapeutic applications (Fujimoto et al., 2017).

Synthetic Applications

- Oxazolidinones and their derivatives are widely used in chemical synthesis, serving as chiral synthons or chiral auxiliaries. They are involved in a variety of synthesis methods, including condensation reactions and catalyzed cyclization reactions, offering pathways to create diverse substituted oxazolidinones under milder conditions (Kim et al., 2011).

特性

IUPAC Name |

N'-[[3-(1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl]-N-[2-(4-sulfamoylphenyl)ethyl]oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O8S/c23-35(30,31)16-4-1-14(2-5-16)7-8-24-20(27)21(28)25-12-19-26(9-10-32-19)22(29)15-3-6-17-18(11-15)34-13-33-17/h1-6,11,19H,7-10,12-13H2,(H,24,27)(H,25,28)(H2,23,30,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWAUBMFUXQMVIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(N1C(=O)C2=CC3=C(C=C2)OCO3)CNC(=O)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(4-Nitropyrazol-1-yl)cyclobutyl] methanesulfonate](/img/structure/B2406762.png)

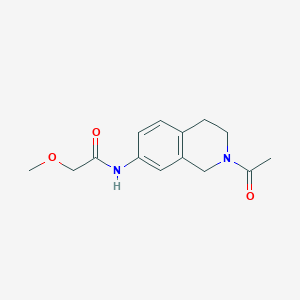

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2406767.png)

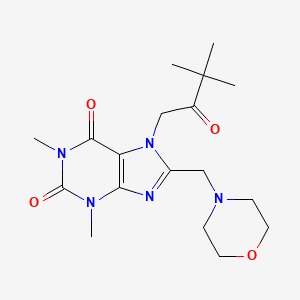

![6-(3,4-Dimethylphenyl)-2-ethyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2406769.png)

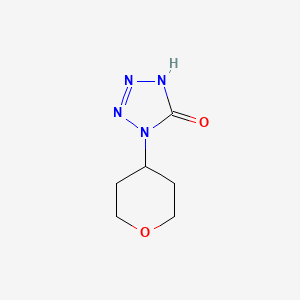

![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2406774.png)